BRD9 Bromodomain Inhibitory Potency: Positional SAR Differentiation Among C-5 Substituted Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives
In the BRD9 inhibitor series reported by Zheng et al. (2019), a panel of C-5 substituted imidazo[1,5-a]pyrazin-8(7H)-one derivatives was evaluated in a BRD9 bromodomain binding assay. The 4-methoxyphenyl-substituted compound belongs to the same C-5 aryl series as the most potent analogs identified in this study. The lead compound 27 (bearing a distinct C-5 substitution) exhibited a BRD9 IC50 of 35 nM, while compound 29 showed an IC50 of 103 nM [1]. Although the exact IC50 of 5-(4-methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one was not separately reported in the abstract, the SAR table within the full article demonstrates that variation of the C-5 substituent alone can shift BRD9 IC50 values from the low nanomolar to the micromolar range, placing the 4-methoxyphenyl analog in a definable potency band relative to the optimized leads [2]. This positional SAR provides a framework for selecting the specific C-5 substituent that balances potency, selectivity, and physicochemical properties for BRD9-targeted chemical probe development.
| Evidence Dimension | BRD9 bromodomain inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not independently quantified in publicly available abstract; positioned within the C-5 aryl SAR series of Zheng et al., where potency spans low nM to µM [1]. |
| Comparator Or Baseline | Compound 27 (optimized lead): BRD9 IC50 = 35 nM; Compound 29: BRD9 IC50 = 103 nM [1]. |
| Quantified Difference | C-5 substituent variation modulates BRD9 IC50 by >100-fold across the series; the 4-methoxyphenyl substitution defines a specific potency band that is distinct from the optimized leads [2]. |
| Conditions | In vitro BRD9 bromodomain binding assay; recombinant BRD9 protein; assay details as described in Zheng et al. (2019) [1]. |
Why This Matters
Procurement of the specific 4-methoxyphenyl analog enables direct SAR comparison with the reported leads (compounds 27 and 29) and avoids confounding effects introduced by alternative C-5 substituents that may exhibit different potency and selectivity fingerprints.
- [1] Zheng, P.; et al. Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorg. Med. Chem. 2019, 27 (7), 1391-1404. DOI: 10.1016/j.bmc.2019.02.045. View Source
- [2] Zheng, P.; et al. Full SAR table and supplementary data for imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorg. Med. Chem. 2019, 27 (7), 1391-1404 (supporting information). View Source
